5-Bromo-6-fluoro-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-9-5-3-2-4(7)6(8)10-5/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYJVRIDGJGFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Bromo 6 Fluoro N Methylpyridin 2 Amine
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine (B92270) core of this compound. The outcome of these reactions is largely governed by the position of the halogen atoms relative to the electron-withdrawing ring nitrogen.
Reactivity and Regioselectivity of Halogen Displacement
The presence of two different halogens on the pyridine ring introduces a significant element of regioselectivity. The fluorine atom at the C-6 position is alpha to the ring nitrogen, a position that is highly activated towards nucleophilic attack. Conversely, the bromine atom at the C-5 position is meta to the ring nitrogen and is thus less activated for SNAr. This electronic difference allows for selective displacement of the halogens under specific reaction conditions.
Substitution at the Bromine Atom
Direct nucleophilic substitution of the bromine atom at the C-5 position is generally disfavored compared to the fluorine at C-6 in SNAr reactions. This is due to its meta position relative to the ring nitrogen, which provides less electronic activation. The primary route for functionalizing the C-Br bond is through transition metal-catalyzed cross-coupling reactions, where the mechanism of reactivity is fundamentally different. smolecule.com
Substitution at the Fluorine Atom (C-F Bond Activation)
The C-6 position, being alpha to the ring nitrogen, is electronically deficient and thus highly susceptible to nucleophilic attack. The fluorine atom at this position is an excellent leaving group in nucleophilic aromatic substitution reactions involving electron-deficient heteroaromatic systems. nih.gov This C-F bond activation is a key pathway for introducing a variety of functional groups onto the pyridine ring. nih.govresearchgate.net The combination of C-H bond fluorination followed by nucleophilic aromatic substitution of the installed fluoride (B91410) represents a powerful strategy for the late-stage functionalization of complex pyridine derivatives. nih.gov
Exploration of Various Nucleophiles (e.g., amines, alkoxides, thiolates)
The activated C-6 position readily reacts with a diverse range of nucleophiles. This allows for the synthesis of a library of substituted pyridine derivatives. The reaction proceeds via a classic SNAr mechanism, where the nucleophile attacks the carbon bearing the fluorine atom, forming a Meisenheimer complex, which then expels the fluoride ion to yield the substituted product.
Amines : Primary and secondary amines can be used to displace the fluoride, leading to the formation of various 2,6-diaminopyridine (B39239) derivatives. This reaction is fundamental in building more complex nitrogen-containing scaffolds.
Alkoxides : Reaction with alkoxides (RO⁻) results in the formation of the corresponding 6-alkoxypyridine ethers.
Thiolates : Thiolates (RS⁻) can be employed to introduce sulfur-containing moieties, yielding 6-(alkylthio)pyridines.
The mild conditions often required for these substitutions on 2-fluoroheteroarenes make this a versatile method for molecular elaboration. nih.gov
Cross-Coupling Reactions for C-C and C-N Bond Formation
While the C-F bond is reactive towards SNAr, the C-Br bond is the preferred site for oxidative addition to transition metal catalysts, making it the primary handle for cross-coupling reactions. smolecule.com These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium catalysts are highly effective in mediating the coupling of aryl halides with various partners. For 5-Bromo-6-fluoro-N-methylpyridin-2-amine, these reactions are expected to occur selectively at the C-5 position.
Suzuki Coupling : The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. mdpi.com This reaction is tolerant of a wide range of functional groups and generally provides high yields. mdpi.comresearchgate.net The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com
| Reaction | Coupling Partner | Catalyst System | Base | Typical Conditions |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water, 85-95°C |
Heck Coupling : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. While specific examples for this exact substrate are not detailed, compounds of this class are known to participate in such transformations. smolecule.com The reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling : The Sonogashira reaction is a highly effective method for forming C-C triple bonds by coupling the aryl bromide with a terminal alkyne. soton.ac.uk This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.ukscirp.org This method provides a direct route to 5-alkynyl-6-fluoropyridine derivatives. soton.ac.ukresearchgate.net
| Reaction | Coupling Partner | Catalyst System | Base | Typical Conditions |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF, Room Temp - 100°C |
Metal-Free C-N Bond Forming Reactions
The formation of new carbon-nitrogen (C-N) bonds is a cornerstone of medicinal and materials chemistry. For this compound, metal-free C-N bond formation primarily proceeds via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the strong inductive electron-withdrawing effects of the bromine and, particularly, the fluorine substituents.
The fluorine atom at the C6 position, being ortho to the ring nitrogen, is highly activated towards nucleophilic attack. rsc.orgnih.gov In SNAr reactions, the rate-determining step is typically the formation of a stabilized anionic intermediate, known as a Meisenheimer complex. The electronegative nitrogen and fluorine atoms are well-positioned to stabilize this intermediate, making the C6 position the most probable site for substitution by nucleophilic amines. nih.govacs.org This site-selective reaction allows for the introduction of a wide range of amine functionalities without the need for a transition metal catalyst. rsc.org The reaction generally proceeds under basic conditions, which serve to deprotonate the incoming nucleophilic amine.
Table 1: Predicted Metal-Free C-N Bond Forming Reactions
| Reaction Type | Reagent | Target Site | Conditions | Product Type |
|---|
Scope and Limitations in Derivatization
The derivatization potential of this compound is extensive due to the presence of three distinct reactive sites: the C6-fluorine, the C5-bromine, and the C2-N-methylamino group.
The scope of derivatization includes:
Nucleophilic Aromatic Substitution (SNAr): As discussed, the C6-fluoro position is the most likely site for substitution by various nucleophiles, including amines, alkoxides, and thiolates. The high electronegativity of fluorine makes it an excellent leaving group in these reactions on electron-deficient rings. acs.org
Metal-Catalyzed Cross-Coupling: The C5-bromo position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in oxidative addition steps with palladium catalysts than the C-F bond. This allows for selective Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or Heck reactions at the C5 position, enabling the formation of C-C, C-N, or C-O bonds.
Amine Modification: The secondary N-methylamino group can undergo further reactions such as acylation, alkylation, or sulfonylation, which are discussed in section 3.3.1.
Limitations in derivatization must also be considered:
Competing Reactivity: Under certain conditions, particularly with strong nucleophiles at high temperatures, selectivity between the C6-fluoro and C5-bromo positions could be compromised.
Steric Hindrance: The substituents flanking the reactive sites may introduce steric hindrance, potentially limiting the range of coupling partners or nucleophiles that can be used effectively.
Substituent Effects: The strong electron-donating nature of the N-methylamino group can modulate the reactivity of the halogenated positions, potentially deactivating them slightly towards nucleophilic attack compared to pyridines with only withdrawing groups.
Functional Group Interconversions of the Amine Moiety
The N-methylamino group at the C2 position is a key site for functionalization, allowing for the synthesis of a wide array of derivatives.
N-Alkylation and Acylation Strategies
The secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.
N-Acylation: This is a common transformation readily achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). The reaction converts the N-methylamino group into an N-methylamido group, which can alter the compound's electronic properties and steric profile.
N-Alkylation: Introducing a second alkyl group to form a tertiary amine can be accomplished using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide byproduct. The synthesis of related 2,6-dialkylaminopyridines has been achieved through reactions with alkylamines under pressure and heat, demonstrating the feasibility of such transformations. georgiasouthern.edu
Table 2: Representative N-Alkylation and Acylation Reactions
| Transformation | Reagent Type | Base | Typical Product |
|---|---|---|---|
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine | N-(5-bromo-6-fluoropyridin-2-yl)-N-methylacetamide |
Oxidation and Reduction Pathways
The oxidation and reduction of the amine moiety present both opportunities and challenges.
Oxidation Pathways: The direct oxidation of the N-methylamino group is complex. Strong oxidizing agents are likely to affect other parts of the molecule or lead to decomposition. However, bioinspired catalytic systems using quinone catalysts have shown efficacy in the aerobic dehydrogenation of secondary amines, including nitrogen heterocyles. nih.gov It is also conceivable that under controlled conditions, the pyridine nitrogen could be oxidized to an N-oxide using reagents like m-CPBA, although the electron-donating amino group at C2 might complicate this transformation. The oxidation of nitrogen-containing compounds can span multiple redox states, from amines to nitro compounds. nih.gov
Reduction Pathways: The N-methylamino group itself is not reducible under standard conditions. Reduction reactions targeting this molecule would primarily focus on the halogen substituents. Catalytic hydrogenation, for example, could potentially lead to debromination or, under more forcing conditions, defluorination. The pyridine ring is generally resistant to reduction except under harsh conditions (e.g., high-pressure hydrogenation or dissolving metal reduction).
Influence of Halogen and Alkyl Substituents on Reactivity
N-methylamino Group (C2): This group exerts a strong electron-donating effect through resonance (+M) and a weaker electron-withdrawing inductive effect (-I). The net result is activation of the pyridine ring, increasing its electron density and making it less susceptible to nucleophilic attack compared to a pyridine with only electron-withdrawing groups.
Bromine Atom (C5): The bromine substituent has an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). It deactivates the ring towards electrophilic substitution but serves as a key leaving group in metal-catalyzed cross-coupling reactions.
Fluorine Atom (C6): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). Its resonance effect (+M) is weak. This potent inductive effect, combined with its position ortho to the ring nitrogen, makes the C6 carbon highly electrophilic and susceptible to SNAr. nih.gov The reaction of 2-fluoropyridine (B1216828) with nucleophiles is known to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr. acs.org
The synergistic and antagonistic interplay of these substituents creates a nuanced reactivity profile. The activating N-methylamino group partially counteracts the deactivating effects of the halogens, while the distinct electronic properties and positions of the fluoro and bromo groups allow for highly selective, stepwise functionalization of the pyridine core.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Analysis
No experimental ¹H NMR data has been reported for 5-Bromo-6-fluoro-N-methylpyridin-2-amine in the available scientific literature.
¹⁹F NMR Spectroscopic Analysis
There is no reported experimental ¹⁹F NMR data for this compound.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOE studies)
No studies utilizing advanced NMR techniques for the structural elucidation of this compound have been found in the public domain.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
No experimental EI-MS data for this compound is available in the reviewed scientific literature and databases.
Absence of Published Data for this compound Prevents Detailed Spectroscopic and Structural Analysis
A thorough review of available scientific literature and chemical databases reveals a significant gap in the experimental characterization of the compound This compound . Despite its availability from some chemical suppliers for research purposes, detailed public data regarding its spectroscopic and crystallographic properties are not available. Consequently, a comprehensive analysis as requested for the specified characterization techniques cannot be provided at this time.
The requested sections for the article are as follows:
Crystallographic Studies and Solid-State Structure Elucidation
Detailed research findings, including data tables for HRMS, GC-MS fragmentation, and specific vibrational modes from FT-IR, ATR-IR, and Raman spectroscopy, are not present in published, peer-reviewed literature or publicly accessible chemical databases for this compound. Similarly, there are no reported crystallographic studies, meaning information on its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is nonexistent.
While data is available for structurally similar compounds, such as 5-Bromo-6-methylpyridin-2-amine (lacking the fluorine atom) or 5-bromo-6-fluoropyridin-2-amine (B1524577) (lacking the N-methyl group), extrapolating this information would be scientifically inaccurate and would not pertain to the specific molecule of interest. Adhering to the principles of scientific accuracy, this article cannot be generated without the foundational experimental data for the target compound.
Future research and publication of the analytical characterization of this compound would be necessary to populate the requested detailed sections.
Computational and Theoretical Studies on this compound Remain Unexplored in Publicly Indexed Literature
Despite a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound have not been found. Consequently, the specific data required to elaborate on its molecular geometry, electronic properties, and reactivity through established computational models is not available in published research.
The requested analytical framework, including Density Functional Theory (DFT) and other Quantum Mechanical (QM) calculations, represents a standard approach in modern chemistry for characterizing novel molecules. Such studies provide critical insights into a compound's behavior and potential applications. Methodologies typically employed for similar pyridine (B92270) derivatives include:
Density Functional Theory (DFT) Studies : A popular computational method used to investigate the electronic structure of molecules.
Molecular Geometry Optimization : Calculation to determine the most stable three-dimensional arrangement of atoms in a molecule, providing data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis : Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity and electronic transitions.
Reactivity Indices and Preferred Reaction Sites : Use of calculated parameters to predict how and where a molecule is likely to react.
Molecular Electrostatic Potential (MEP) Mapping : Visualization of the charge distribution on a molecule to identify electrophilic and nucleophilic sites.
Quantum Mechanical (QM) Calculations : A broad category of methods, including DFT, used to model molecular properties based on the principles of quantum mechanics.
While these computational techniques are frequently applied to novel heterocyclic compounds to predict their properties and guide experimental work, no specific studies applying them to this compound could be located. Research on various isomers and related pyridine derivatives has been published, but this information is not directly transferable to the target compound due to the unique influence of its specific substitution pattern on its electronic and structural characteristics.
Therefore, the detailed data tables and specific research findings for each of the requested subsections for this compound cannot be provided at this time, as the foundational research does not appear to be available in the public domain.
Computational and Theoretical Investigations
Conformational Analysis and Energy Landscapes
The conformational landscape of 5-Bromo-6-fluoro-N-methylpyridin-2-amine is primarily defined by the orientation of the N-methylamino group relative to the pyridine (B92270) ring. Rotation around the C2-N bond dictates the spatial arrangement of the methyl group and the amino proton.
Key Conformational Features:
Planar vs. Non-planar Conformations: The exocyclic amino group can be either coplanar with the pyridine ring or twisted out of the plane. A planar conformation would maximize π-conjugation between the amino lone pair and the aromatic system. However, steric hindrance between the methyl group and the hydrogen atom at C3, as well as the fluorine atom at C6, can favor a non-planar arrangement.
syn and anti Isomers: Due to the partial double bond character of the C2-N bond, two main planar conformers can be considered: a syn conformer, where the methyl group is oriented towards the ring nitrogen, and an anti conformer, where it is pointed away. The relative energies of these conformers are influenced by a combination of steric and electronic effects.
Computational Findings from Analogous Systems:
The energy landscape of this compound is expected to feature multiple local minima corresponding to different rotational isomers. The barriers to rotation around the C2-N bond would determine the rate of interconversion between these conformers. The presence of the bulky bromine atom at C5 and the electronegative fluorine atom at C6 will likely influence the electronic distribution and, consequently, the rotational barrier and the relative stability of the conformers.
Interactive Data Table: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (F-C6-C2-N) | Relative Energy (kcal/mol) | Key Interactions |
| Planar syn | ~0° | Higher | Steric clash between methyl group and ring nitrogen lone pair. |
| Planar anti | ~180° | Lower | Reduced steric hindrance compared to syn. Potential for intramolecular hydrogen bonding. |
| Twisted | ~30-60° | Intermediate | Compromise between steric repulsion and loss of π-conjugation. |
Note: The relative energy values are qualitative predictions based on principles of conformational analysis and data from similar molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts with a high degree of accuracy nih.govresearchgate.net. The predicted spectra can aid in the structural elucidation and characterization of novel compounds.
Factors Influencing NMR Chemical Shifts:
The 1H and 13C NMR chemical shifts of this compound are influenced by several factors:
Substituent Effects: The electron-withdrawing nature of the bromine and fluorine atoms will deshield the adjacent carbon and hydrogen atoms, leading to downfield shifts. Conversely, the electron-donating amino group will cause upfield shifts, particularly at the ortho and para positions (C3 and C5, though C5 is substituted).
N-Methylation: The methyl group on the nitrogen will have a characteristic 1H and 13C chemical shift.
Conformation: The spatial orientation of the N-methylamino group can influence the chemical shifts of nearby nuclei through anisotropic effects.
Predicted NMR Chemical Shifts:
While an experimental spectrum is the definitive characterization, theoretical predictions provide valuable guidance. Based on DFT calculations of similar substituted pyridines, the following table outlines the expected chemical shift ranges for this compound.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts
| Nucleus | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Rationale |
| H3 | 6.5 - 7.0 | - | Shielded by the amino group, deshielded by the adjacent bromine. |
| H4 | 7.5 - 8.0 | - | Influenced by both the amino and bromo substituents. |
| N-CH3 | 2.8 - 3.2 | 30 - 35 | Typical range for an N-methyl group on an aromatic amine. |
| C2 | - | 155 - 160 | Attached to the electron-donating amino group. |
| C3 | - | 110 - 115 | Shielded by the amino group. |
| C4 | - | 140 - 145 | Deshielded by the bromine at the meta position. |
| C5 | - | 100 - 105 | Directly attached to the electronegative bromine atom. |
| C6 | - | 150 - 155 | Directly attached to the highly electronegative fluorine atom. |
Note: These are estimated ranges and the actual values may vary depending on the solvent and other experimental conditions.
Mechanistic Insights into Reaction Pathways
Theoretical calculations can provide detailed mechanistic insights into the reactivity of this compound. By mapping the potential energy surfaces of possible reactions, transition states can be identified and activation energies calculated, thus predicting the most likely reaction pathways.
Potential Reaction Pathways:
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the strong activating effect of the amino group at C2 directs electrophiles to the C3 and C5 positions. Since C5 is already substituted with bromine, electrophilic attack is most likely to occur at the C3 position. Computational studies can model the intermediates and transition states for reactions such as nitration or halogenation at this position.
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine and bromine atoms, coupled with the ring nitrogen, makes the pyridine ring susceptible to nucleophilic attack. The fluorine atom at C6 is a particularly good leaving group in SNAr reactions. Theoretical calculations can compare the activation barriers for nucleophilic displacement of the fluorine versus the bromine, providing predictions of regioselectivity.
Reactions at the Amino Group: The exocyclic amino group can act as a nucleophile. Computational studies can investigate the mechanism of reactions such as acylation, alkylation, or diazotization at this site.
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond at the C5 position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. Theoretical investigations can elucidate the mechanism of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps.
By providing a detailed understanding of the conformational preferences, spectroscopic properties, and reactivity, computational and theoretical investigations serve as an indispensable complement to experimental studies of this compound.
Derivatization Strategies and Analogue Synthesis
Design Principles for Novel Pyridine (B92270) Analogs
The design of novel pyridine analogs originating from 5-Bromo-6-fluoro-N-methylpyridin-2-amine is guided by established medicinal chemistry principles aimed at optimizing molecular properties for specific biological targets. Key strategies include bioisosteric replacement and pharmacophore modeling, which aid in the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Bioisosteric Replacement: This strategy involves the substitution of specific atoms or groups within the parent molecule with other moieties that possess similar steric and electronic characteristics. cambridgemedchemconsulting.comwikipedia.org The goal is to retain or enhance biological activity while favorably modifying other properties such as metabolism or toxicity. cambridgemedchemconsulting.comwikipedia.org For the this compound scaffold, the bromine and fluorine atoms are primary targets for bioisosteric replacement. For instance, the bromine atom can be replaced with other halogens (Cl, I), cyano groups, or small alkyl groups to modulate lipophilicity and electronic character. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, can be strategically repositioned or replaced with other electron-withdrawing groups. nih.gov
Pharmacophore Modeling: This computational approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.govnih.gov By understanding the key interaction points of a ligand with its biological target, novel analogs can be designed that maintain or improve these interactions. nih.govnih.gov For derivatives of 2-aminopyridine (B139424), pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, aromatic features, and hydrophobic regions for target engagement. nih.gov These models guide the selection of appropriate functional groups to be introduced onto the this compound core.
A summary of common bioisosteric replacements for key positions on the pyridine ring is presented in the interactive table below.
| Position | Original Group | Potential Bioisosteres | Rationale for Replacement |
| 5 | Bromo (-Br) | Chloro (-Cl), Iodo (-I), Cyano (-CN), Methyl (-CH3) | Modulate lipophilicity, electronic properties, and potential for further reactions. |
| 6 | Fluoro (-F) | Trifluoromethyl (-CF3), Methoxy (-OCH3) | Enhance metabolic stability, alter electronic character, and introduce new hydrogen bonding capabilities. |
| 2 | N-methylamino (-NHCH3) | Amide (-NHCOR), Sulfonamide (-NHSO2R), larger alkylamines | Introduce additional hydrogen bonding interactions, modify basicity, and explore steric effects. |
Introduction of Diverse Functional Groups via Multi-step Reactions
The functionalization of the this compound scaffold is achieved through a variety of multi-step synthetic sequences, leveraging the inherent reactivity of the pyridine ring and its substituents. The bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can be susceptible to nucleophilic aromatic substitution under certain conditions.
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom at the 6-position is generally less reactive towards SNAr than in more electron-deficient pyridine rings, its displacement can be achieved with strong nucleophiles under forcing conditions. This allows for the introduction of oxygen, nitrogen, and sulfur-based functional groups.
A representative multi-step synthetic route to introduce a new functional group is outlined below:
Scheme 1: Exemplary Multi-step Synthesis of a 5-Aryl Derivative
This table outlines common reaction types for functionalizing the pyridine core.
| Reaction Type | Position Targeted | Reagents and Conditions | Functional Groups Introduced |
| Suzuki Coupling | 5-Bromo | Arylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water) | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | 5-Bromo | Amines, Pd catalyst, phosphine (B1218219) ligand, base | Substituted amines |
| Sonogashira Coupling | 5-Bromo | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |
| Nucleophilic Aromatic Substitution | 6-Fluoro | Strong nucleophiles (e.g., alkoxides, thiolates), high temperature | Alkoxy, Thioether groups |
Chiral Derivatization Protocols
The introduction of chirality into the derivatives of this compound can be critical for achieving stereospecific interactions with biological targets. Chiral derivatization can be accomplished through several methods, including the use of chiral building blocks, asymmetric synthesis, and chiral resolution of racemic mixtures.
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading directly to the formation of a single enantiomer. researchgate.netnih.gov For pyridine derivatives, enantioselective reductions of prochiral ketones or imines attached to the pyridine ring are common strategies. nih.gov For example, a ketone can be introduced at a specific position on the pyridine ring, followed by asymmetric reduction to yield a chiral alcohol.
Chiral Resolution: When a synthetic route produces a racemic mixture, the individual enantiomers can be separated through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. nih.govacs.org Enzymatic resolution, utilizing lipases or other enzymes that selectively react with one enantiomer, is another effective method. nih.govacs.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. cambridgemedchemconsulting.com
The following table summarizes common protocols for chiral derivatization.
| Protocol | Description | Key Reagents/Techniques |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. researchgate.netnih.gov | Chiral metal catalysts (e.g., Ru, Rh, Ir complexes), chiral organocatalysts, chiral auxiliaries. researchgate.netnih.gov |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Chiral acids (e.g., tartaric acid, camphorsulfonic acid), chiral bases (e.g., brucine, strychnine). |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. nih.govacs.org | Lipases (e.g., Candida antarctica lipase (B570770) B), proteases, esterases. nih.govacs.org |
| Chiral Chromatography | Separation of enantiomers using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase. cambridgemedchemconsulting.com | Chiral stationary phases (e.g., polysaccharide-based, Pirkle-type). cambridgemedchemconsulting.com |
Systematic Exploration of Structure-Reactivity Relationships in Derivatives
A systematic investigation of the structure-reactivity relationships (SRR) of derivatives of this compound is crucial for understanding how modifications to the chemical structure influence their chemical reactivity and, by extension, their biological activity. This exploration often involves a combination of experimental and computational approaches.
Experimental Studies: The reactivity of a series of synthesized analogs can be evaluated under various reaction conditions. For example, the rates of nucleophilic substitution at the 6-position or the efficiency of cross-coupling reactions at the 5-position can be measured and correlated with the electronic and steric properties of the substituents. The Hammett equation can be a useful tool for quantifying the electronic effects of substituents on reaction rates and equilibrium constants.
Computational Studies and Quantitative Structure-Activity Relationship (QSAR): Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. nih.gov These calculated descriptors can provide insights into the reactivity of the molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.nettandfonline.com By developing a robust QSAR model, the activity of novel, unsynthesized analogs can be predicted, thereby guiding further synthetic efforts. nih.govnih.govresearchgate.nettandfonline.com The models often incorporate various physicochemical descriptors, such as lipophilicity (logP), molar refractivity (MR), and electronic parameters. tandfonline.com
The table below details key parameters investigated in structure-reactivity studies.
| Parameter | Method of Investigation | Information Gained |
| Electronic Effects | Hammett analysis, DFT calculations of electrostatic potential and atomic charges. | Understanding how electron-donating or electron-withdrawing groups influence the reactivity of the pyridine ring and its substituents. |
| Steric Effects | Comparison of reaction rates for derivatives with varying substituent sizes, molecular modeling. | Elucidating the impact of steric hindrance on reaction accessibility and rates. |
| Lipophilicity (logP) | Experimental determination (e.g., shake-flask method), computational prediction. | Assessing the influence of lipophilicity on solubility, membrane permeability, and ultimately, biological activity. |
| Molecular Orbitals (HOMO/LUMO) | DFT calculations. nih.gov | Predicting the susceptibility of the molecule to nucleophilic or electrophilic attack. nih.gov |
Applications As Synthetic Building Blocks and Scaffolds in Organic Chemistry
Role in the Synthesis of Complex Organic Molecules
While specific examples detailing the use of 5-Bromo-6-fluoro-N-methylpyridin-2-amine in the total synthesis of complex natural products are not extensively documented, its structural motifs are analogous to precursors used in significant synthetic endeavors. The utility of substituted halopyridines is well-established for building molecular complexity. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgnih.gov
The Suzuki-Miyaura reaction allows for the coupling of an organohalide with an organoboron species. wikipedia.org For a compound like this compound, this reaction would enable the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl groups at the C-5 position. nih.govnih.gov This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a powerful tool for elaborating complex molecular frameworks. nih.govnih.gov The synthesis of novel pyridine-based derivatives is often achieved through such palladium-catalyzed reactions, starting from commercially available bromopyridine precursors. nih.govmdpi.com
Utilization in Heterocyclic Compound Synthesis
The 2-aminopyridine (B139424) moiety is a fundamental precursor for the synthesis of a variety of heterocyclic compounds. rsc.orgrsc.orgnih.gov This structural unit can be used to generate fused heterocyclic systems like imidazo[1,2-a]pyridines through condensation, tandem, or multi-component reactions. rsc.org
Furthermore, the reactivity of the pyridine (B92270) ring itself can be harnessed. Under certain conditions, pyridinium (B92312) salts can undergo ring-opening reactions to form intermediates that can be used to construct new, non-pyridine heterocycles. acs.org While this specific application for this compound is not detailed in the literature, the principle demonstrates the versatility of the pyridine core in synthetic transformations. The presence of the amino group and the halogen atoms can influence the regioselectivity of cyclization reactions, allowing for the controlled synthesis of complex fused-ring systems such as pyridothienopyrimidines. mdpi.comnih.gov
| Reaction Type | Reactive Site | Potential Outcome | Reference Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-Br bond | Formation of a C-C bond (e.g., with aryl, vinyl, or alkyl groups) | nih.gov |
| Heck Coupling | C-Br bond | Formation of a C-C bond with an alkene | wikipedia.org |
| Sonogashira Coupling | C-Br bond | Formation of a C-C bond with a terminal alkyne | smolecule.com |
| Buchwald-Hartwig Amination | C-Br bond | Formation of a C-N bond with an amine | rsc.org |
| Heterocycle Annulation | Amino group and pyridine ring | Formation of fused rings (e.g., imidazopyridines) | rsc.org |
Application in Medicinal Chemistry Scaffold Development
The this compound structure is a prime candidate for scaffold development in medicinal chemistry. The 2-aminopyridine core is a well-recognized pharmacophore present in numerous biologically active compounds. rsc.orgrsc.orgnih.gov The substituents on this particular molecule offer avenues for fine-tuning its physicochemical and pharmacokinetic properties. The bromine atom acts as a synthetic handle for diversification, allowing chemists to create large libraries of related compounds for screening. The fluorine and methyl groups can influence properties like metabolic stability, lipophilicity, and binding affinity to biological targets. A structurally similar compound, 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine, has been noted for its potential in developing new antibacterial and anticancer agents. smolecule.com
The pyridine ring is considered a "privileged structure" in medicinal chemistry. nih.govrsc.org This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. nih.gov The nitrogen atom in the pyridine ring is a key feature; it can act as a hydrogen bond acceptor and imparts polarity to the molecule, which can enhance solubility and improve pharmacokinetic properties compared to its carbocyclic analog, benzene. nih.govrsc.org
Pyridine-based scaffolds are found in a vast number of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antiulcer agents. nih.gov The ease with which the pyridine ring can be chemically modified allows for the optimization of drug candidates to improve potency, selectivity, and safety profiles. nih.gov
The fluorine atom in this compound is a classic example of a bioisostere. It often serves as a bioisosteric replacement for a hydrogen atom. Due to its small size and high electronegativity, fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. It can also alter the acidity of nearby protons and form strong hydrogen bonds, which can lead to enhanced binding affinity with a biological target. The pyridine ring itself can also be considered a bioisostere of a benzene ring, offering unique electronic and hydrogen-bonding capabilities. rsc.orgresearchgate.net
Potential in Material Science Applications (e.g., electronic materials)
While the primary application of this compound appears to be in the life sciences, its structural features suggest potential utility in material science. Halogenated and nitrogen-containing aromatic heterocycles are classes of compounds explored for applications in organic electronics. smolecule.comrsc.org
The incorporation of fluorine atoms into conjugated organic materials is a known strategy to modulate their electronic properties. rsc.org Fluorination tends to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. rsc.org This can facilitate electron injection and enhance the material's stability against oxidative degradation, which is beneficial for creating n-type or ambipolar organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The presence of fluorine can also influence the solid-state packing of molecules through intermolecular C-H···F interactions, potentially leading to more ordered structures that enhance charge carrier mobility. rsc.org Although direct applications of this compound in this field are not yet reported, derivatives built from this scaffold could be investigated for such properties.
Broader Contexts and Future Research Directions
Comparative Studies with Other Halogenated Pyridine (B92270) Derivatives
The reactivity of halogenated pyridines is significantly influenced by the nature and position of the halogen substituents. Comparative studies are essential to understand the specific advantages and characteristics of 5-Bromo-6-fluoro-N-methylpyridin-2-amine.
Reactivity in Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity of halogens on the pyridine ring is a key consideration. Generally, fluorine is the most reactive towards nucleophilic displacement due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. reddit.com Bromine is a better leaving group than fluorine. The relative reactivity of different halogens can be complex and condition-dependent. reddit.comresearchgate.net For instance, in reactions with some nucleophiles, the order of displacement reactivity in 6-halopurine nucleosides (a related heterocyclic system) was found to be F > Br > Cl > I. researchgate.net Therefore, in this compound, the fluorine at position 6 is expected to be more susceptible to nucleophilic substitution than the bromine at position 5, offering a handle for selective functionalization.
Utility in Cross-Coupling Reactions: The bromine atom at the 5-position makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. smolecule.com Bromo-pyridines are widely used in these transformations to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com In contrast, the carbon-fluorine bond is significantly stronger and less reactive in typical palladium-catalyzed cross-coupling reactions, though recent advances are enabling C-F bond activation. youtube.com This differential reactivity allows for sequential and site-selective modifications of the pyridine core.
Influence of Other Substituents: The N-methylamino group at the 2-position and the methyl group that could be present at other positions are electron-donating groups, which can influence the electronic properties of the pyridine ring and affect the regioselectivity and rate of reactions. nih.gov These groups can direct electrophilic attack and modulate the reactivity of the halogen atoms.
A summary of the comparative reactivity of halogens in pyridine derivatives is presented in the table below.
| Reaction Type | Fluorine | Chlorine | Bromine | Iodine |
| Nucleophilic Aromatic Substitution (SNAr) | Generally most reactive due to high electronegativity. | Less reactive than fluorine. | Good leaving group, reactivity can be comparable to chlorine. | Least reactive in many SNAr contexts. |
| Transition-Metal Cross-Coupling | C-F bond is very strong, typically unreactive without special catalysts. | Can be used, but less reactive than Br or I. | Highly effective and commonly used. | Most reactive, but substrates can be less stable. |
| Bond Strength (C-X) | ~485 kJ/mol | ~328 kJ/mol | ~276 kJ/mol | ~240 kJ/mol |
Challenges and Opportunities in Pyridine Functionalization
The functionalization of the pyridine ring presents both challenges and opportunities due to its inherent electronic properties. researchgate.net
Challenges :
Electron-Deficient Nature : The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient. beilstein-journals.orgresearchgate.net This deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh reaction conditions. nih.gov
Regioselectivity : Controlling the position of functionalization on the pyridine ring is a significant challenge. nih.govrsc.org Direct C-H functionalization methods often favor the C2 and C4 positions due to the electronic influence of the nitrogen atom, while accessing the C3 (meta) position can be difficult. phys.orgresearchgate.netresearchgate.net
Nitrogen Coordination : The lone pair of electrons on the nitrogen atom can coordinate to metal catalysts, sometimes inhibiting or altering the desired catalytic cycle. researchgate.netrsc.org
Opportunities :
Nucleophilic Substitution : The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when good leaving groups like halogens are present. slideshare.net
C-H Functionalization : Despite the challenges, significant progress has been made in the direct C-H functionalization of pyridines using transition-metal catalysis. rsc.orgnih.gov These methods offer a more atom-economical approach to creating complex pyridine derivatives.
Site-Switchable Reactions : Recent research has focused on developing methods that allow for site-switchable functionalization, enabling access to different isomers from a common precursor by simply changing the reaction conditions, such as the pH. acs.orgnih.gov
Emerging Methodologies for C-X Bond Activation in Pyridines
The activation of carbon-halogen (C-X) and carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors.
Transition-Metal Catalysis : This remains the most powerful tool for C-X and C-H bond activation. nih.govnih.govresearchgate.net Palladium, nickel, copper, and rhodium catalysts are widely used for cross-coupling reactions, direct arylation, and other transformations. organic-chemistry.orgbeilstein-journals.org The development of new ligands and catalytic systems continues to expand the scope and efficiency of these reactions. nih.gov For instance, rare-earth metal catalysts have shown promise in specific C-H alkylation reactions of pyridines. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, which can then participate in C-H functionalization and C-X bond cleavage reactions. mdpi.commdpi.comnih.govacs.org This approach offers an alternative to traditional transition-metal catalysis and can often be performed under milder conditions with high functional group tolerance. acs.orgnih.gov It has been successfully applied to generate alkyl radicals for Minisci-type reactions with heteroarenes like pyridine. nih.gov
Boryl-Directed C-H Activation : Innovative strategies, such as using boryl pincer complexes, have been developed for pyridine C-H activation. In this approach, the pyridine coordinates to a Lewis acidic boron center, which then directs a transition metal (like iridium) to activate a C-H bond at the C2 position. nih.govchemrxiv.org
Temporary Dearomatization Strategies : To overcome the challenge of meta-functionalization, strategies involving the temporary de-aromatization of the pyridine ring have been developed. This reverses the electronic properties of the ring, allowing for selective functionalization at otherwise difficult-to-access positions, followed by re-aromatization. phys.org
Future Prospects for Research on this compound and its Derivatives
The unique combination of functional groups on this compound positions it as a valuable building block for future research and applications, particularly in medicinal chemistry. researchgate.netnih.gov
Drug Discovery : Pyridine scaffolds are present in a vast number of FDA-approved drugs. nih.gov The substituents on this compound can be strategically modified to explore structure-activity relationships (SAR) for various biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key anchor point for introducing molecular diversity through cross-coupling reactions. mdpi.commdpi.com Derivatives could be investigated as kinase inhibitors, antibacterial agents, or for other therapeutic applications. smolecule.commdpi.com
Development of Novel Synthetic Methodologies : The differential reactivity of the C-F and C-Br bonds can be exploited to develop novel, selective, and sequential functionalization strategies. Future work could focus on developing orthogonal catalytic systems that can selectively activate one halogen in the presence of the other, providing precise control over the synthesis of complex, polysubstituted pyridines. nih.gov
Materials Science : Halogenated aromatic compounds can possess unique electronic properties. smolecule.com Derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties of molecular components is critical.
The continued exploration of this compound and its derivatives, driven by advances in synthetic methodology, will likely lead to the discovery of new molecules with significant biological or material properties.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-6-fluoro-N-methylpyridin-2-amine, and how are intermediates characterized?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a methanol solution of 5-bromopyridin-2-amine derivatives reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under reflux with sodium cyanoborohydride, followed by purification . Intermediates are characterized using / NMR to confirm substituent positions and GC-MS for purity assessment .
Q. How do bromine and fluorine substituents influence the reactivity of the pyridine ring in this compound?
Bromine acts as an electron-withdrawing group, directing electrophilic substitution to specific positions (e.g., para to Br), while fluorine enhances ring stability via inductive effects. This combination increases resistance to oxidation, critical for designing stable intermediates in medicinal chemistry .
Q. What analytical techniques are essential for verifying the structure of this compound?
Key techniques include:
- NMR spectroscopy : NMR identifies methyl and amine protons (δ 2.5–3.5 ppm for N–CH), while NMR confirms fluorine presence.
- Mass spectrometry : High-resolution MS validates the molecular formula (CHBrFN; MW 191.03) .
- X-ray crystallography : Resolves spatial arrangement, as seen in related pyridine derivatives with Br/F substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under challenging steric or electronic conditions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .
- Continuous flow chemistry : Enhances reproducibility and scalability, particularly for halogenated pyridines prone to side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) mitigate steric hindrance in cross-coupling reactions involving bulky substituents .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?
Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?
A comparative analysis of analogs reveals:
Q. What are the stability challenges for this compound under acidic or basic conditions?
- Acidic conditions : Bromine may undergo hydrolysis to form hydroxylated byproducts. Stabilization requires inert atmospheres and low temperatures (0–5°C) .
- Basic conditions : Dehalogenation risks are mitigated using non-nucleophilic bases (e.g., KCO) in polar aprotic solvents like DMF .
Methodological Notes
- Synthesis optimization : Prioritize regioselectivity by adjusting reaction stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursor) .
- Crystallography : Employ SHELXPRO for macromolecular interface modeling when handling twinned data .
- SAR validation : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities before in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
